3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
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Overview
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic, heterocyclic, and amide functional groups, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aromatic intermediate: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Thiazole ring formation: The intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.
Pyrrolidine ring introduction: The final step involves the nucleophilic substitution of the thiazole intermediate with a pyrrolidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide
Uniqueness
Compared to similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3OS/c19-15-5-3-12(10-14(15)18(20,21)22)4-6-16(26)24-11-13-2-1-8-25(13)17-23-7-9-27-17/h3,5,7,9-10,13H,1-2,4,6,8,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAZTZBMCVGATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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